6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable candidate for various scientific research applications .
Preparation Methods
The synthesis of 6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 2-fluoro-3-(trifluoromethyl)aniline and 4-pyridinecarboxylic acid.
Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form the intermediate compounds.
Cyclization Reaction: The final step involves the cyclization of the intermediate compounds to form the desired triazolothiadiazole structure.
Chemical Reactions Analysis
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including :
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Scientific Research Applications
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential pharmacological activities.
Biology: The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as :
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Nefazodone: An antidepressant with a triazole ring.
Properties
Molecular Formula |
C15H7F4N5S |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7F4N5S/c16-11-9(2-1-3-10(11)15(17,18)19)13-23-24-12(21-22-14(24)25-13)8-4-6-20-7-5-8/h1-7H |
InChI Key |
ZQZAEDOXZJNTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Origin of Product |
United States |
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